molecular formula C14H18F3NO3 B2385189 Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate CAS No. 291778-49-9

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B2385189
CAS No.: 291778-49-9
M. Wt: 305.297
InChI Key: SESFXBYSHTUGNX-RYUDHWBXSA-N
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Description

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (BTMPC) is an organic compound that is used in a variety of scientific and industrial applications. BTMPC is a versatile compound that has been used in a variety of research and development projects, from the synthesis of new molecules to the investigation of biochemical and physiological effects.

Scientific Research Applications

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase

Benzyl carbamate derivatives have been studied for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, research on benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate demonstrated significant inhibitory activity against BChE, surpassing even clinically used inhibitors like rivastigmine. These findings suggest potential applications in treating diseases like Alzheimer's where enzyme inhibition plays a therapeutic role (Magar et al., 2021).

Synthesis of Carbocyclic Analogs of Sugars

Benzyl carbamate compounds are used in the synthesis of carbocyclic analogs of sugars. These analogs are important for studying carbohydrate chemistry and potentially for developing new therapeutic agents. An example is the synthesis of (2S,4S)-1-O-Benzyl-2,5-di-O-mesyl-4-O-methoxymethylpentan-1,2,4,5-tetrol, a precursor for subsequent cyclizations to create heteroatom-replaced analogs of 2-deoxy-D-ribose (Schürrle & Piepersberg, 1996).

Role in Catalysis and Organic Synthesis

In the field of organic synthesis, benzyl carbamates like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate have been used in gold-catalyzed reactions. These reactions are essential for creating complex organic molecules, which have wide-ranging applications in pharmaceuticals and materials science (Zhang et al., 2006).

Antimycobacterial Agents

Some benzyl carbamate derivatives have been explored for their antimycobacterial activities. This research is crucial for developing new treatments against tuberculosis and other mycobacterial infections. The study of benzyl carbamates like (2S,3R)-tert-butyl N-[4-(N-benzyl-4-R-phenylsulfonamido)-3- hydroxy-1-phenylbutan-2-yl]carbamates has provided insights into the design of potent antimycobacterial agents (Moreth et al., 2014).

Development of Heterocyclic Compounds

Benzyl carbamates are also utilized in the preparation of heterocyclic compounds, which have diverse applications in chemistry and pharmacology. For example, the synthesis of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives shows the versatility of these compounds in creating structurally complex molecules (Ghashang, 2014).

Properties

IUPAC Name

benzyl N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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